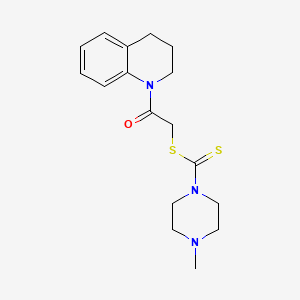
2-(4-quinazolinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel derivatives containing the quinazolinylthio acetamide structure involves multiple steps, including the use of 1,2,4-triazole derivatives, aminolysis of activated acids, and cyclization reactions. Yang and Bao (2017) synthesized a series of 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group, which were fully characterized by various spectroscopic methods (Yang & Bao, 2017). Berest et al. (2011) proposed a synthesis method for N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, confirming structures through NMR and mass spectrometry (Berest et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively characterized using techniques such as NMR, HRMS, and IR spectra. Notably, the structure of specific derivatives was further confirmed through single-crystal X-ray diffraction, providing detailed insights into their molecular configurations.
Chemical Reactions and Properties
The quinazolinylthio acetamide derivatives exhibit a range of chemical reactivities, including interactions with various bacterial and fungal pathogens. These compounds have shown significant antibacterial activities against phytopathogenic bacteria and some level of antifungal activity, underscoring their potential as agricultural bactericides (Yang & Bao, 2017).
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting points, and stability, are critical for their application in various fields. These properties are influenced by the molecular structure and substituents on the quinazolinylthio acetamide backbone.
Chemical Properties Analysis
The chemical properties, including reactivity, mechanism of action, and biological activity spectrum, are determined by the core structure and functional groups present on the quinazolinylthio acetamide derivatives. Their anticancer, antibacterial, and antifungal activities have been attributed to the unique chemical properties of these compounds, making them promising candidates for further research and development.
Propriétés
IUPAC Name |
2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)5-15-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBDLXHTULZSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5642510.png)
![N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide](/img/structure/B5642513.png)
![2-ethyl-8,8-dimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5642517.png)
![1'-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5642518.png)
![1-{3-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5642522.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5642529.png)
![9-[4-(1H-imidazol-1-yl)butanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642535.png)

![2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642584.png)
![N,1,3-trimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642597.png)

![(1S*,5R*)-N-(2-fluorobenzyl)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5642608.png)
![methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5642624.png)
![3-[(diethylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5642627.png)